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Introduction

The advent of immunotherapy has revolutionized cancer treatment, yet a significant portion of
patients do not respond to current therapies. A key challenge lies in identifying novel molecular
targets to enhance the efficacy of immunotherapeutic agents. CRISPR-Cas9 technology
provides a powerful, unbiased approach for genome-wide loss-of-function screening to uncover
genes that regulate tumor-immune interactions.[1][2][3][4] This application note describes a
detailed protocol for a pooled CRISPR-Cas9 knockout screen to identify novel molecular
targets for ImmTher's next-generation immunotherapies.

The described workflow enables the systematic identification of gene knockouts in cancer cells
that either sensitize them to immune cell-mediated killing or inhibit their immunosuppressive
capabilities. By leveraging this technology, ImmTher aims to accelerate the discovery of
innovative drug targets, paving the way for more effective cancer treatments.[5][6][7] The
protocol herein outlines the necessary steps from experimental design and library selection to
data analysis and hit validation.

Experimental Desigh and Workflow

A pooled CRISPR-Cas9 screening strategy involves introducing a library of single-guide RNAs
(sgRNAs), each targeting a specific gene, into a population of cancer cells.[8][9][10] These
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cells are then co-cultured with immune cells, and the differential survival of cancer cells with
specific gene knockouts is assessed via next-generation sequencing (NGS).[11][12][13]

The overall workflow is depicted below:

Phase 1: Library Preparation & Transduction

Phase 3: Data Analysis & Validation

Click to download full resolution via product page
CRISPR-Cas9 Screening Workflow

Detailed Protocols
Protocol 1: sgRNA Library Amplification

Maintaining the representation of the sgRNA library is critical for a successful screen.

e Transformation:

[¢]

Thaw electrocompetent E. coli on ice.

[¢]

Add 1-2 pL of the pooled sgRNA library plasmid DNA to the bacteria.

o

Electroporate using pre-chilled cuvettes.

o

Immediately add SOC medium and recover cells at 37°C for 1 hour.
e Plating and Incubation:

o Plate the transformed bacteria on large-format LB agar plates containing the appropriate
antibiotic.
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o Incubate at 37°C overnight. The number of colonies should be at least 100-fold greater
than the library complexity.

e Plasmid DNA Extraction:
o Scrape the bacterial colonies from the plates and pool them.
o Perform a maxi-prep to isolate the plasmid DNA.

o Quantify the DNA concentration and assess its quality.

Protocol 2: Lentivirus Production and Titer

Determination
e Cell Seeding:

o Seed HEK293T cells in 15 cm dishes to reach 70-80% confluency on the day of
transfection.

e Transfection:

o Prepare a transfection mix containing the sgRNA library plasmid, packaging plasmids
(e.g., psPAX2), and envelope plasmid (e.g., pMD2.G).

o Add the transfection reagent and incubate to form complexes.
o Add the complex dropwise to the HEK293T cells.
e Virus Harvest:
o Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
o Filter the supernatant through a 0.45 um filter.
o Concentrate the virus if necessary and store at -80°C.
 Titer Determination (Multiplicity of Infection - MOI):

o Seed the target cancer cell line in a 24-well plate.
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o Transduce the cells with serial dilutions of the concentrated lentivirus.[14][15][16]

o After 48-72 hours, determine the percentage of transduced cells (e.g., by flow cytometry
for a fluorescent marker or by antibiotic selection) to calculate the MOI. An optimal MOI
results in a single viral integration per cell (transduction efficiency of 20-30%).

Protocol 3: CRISPR-Cas9 Screen

» Lentiviral Transduction of Target Cells:

o Transduce the Cas9-expressing cancer cell line with the sgRNA library lentivirus at the
predetermined MOI to achieve at least 500x library coverage (number of cells transduced
per sgRNA).[17][18]

 Antibiotic Selection:
o After 48 hours, apply the appropriate antibiotic to select for successfully transduced cells.

o Maintain the selection pressure until a non-transduced control plate shows complete cell
death.

e Co-culture with Immune Cells:

[¢]

Plate the transduced cancer cell population.

[e]

Add activated immune cells (e.g., CAR-T cells, NK cells) at an appropriate effector-to-
target ratio.

[¢]

Co-culture for a predetermined duration to allow for immune-mediated killing.

[e]

Maintain a control population of transduced cancer cells without immune cells.

e Genomic DNA Extraction:

o Harvest the surviving cancer cells from both the co-culture and control populations.

o Extract genomic DNA, ensuring sufficient cell numbers are harvested to maintain library
representation.
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Protocol 4: NGS Library Preparation and Data Analysis

o PCR Amplification of sgRNA Cassettes:

o Amplify the integrated sgRNA sequences from the genomic DNA using primers that flank
the sgRNA cassette and contain Illumina sequencing adapters.

» Next-Generation Sequencing:
o Purify the PCR products and quantify the library.
o Perform high-throughput sequencing on an lllumina platform.

e Data Analysis:

[e]

Align the sequencing reads to the sgRNA library reference file.

o

Count the number of reads for each sgRNA in both the treatment and control samples.[2]

[¢]

Calculate the log2 fold change (LFC) in sgRNA abundance.

[¢]

Use algorithms like MAGeCK to identify genes whose sgRNAs are significantly depleted
(sensitizing hits) or enriched (resistance hits) in the co-culture condition.[2]

Data Presentation

The results of the CRISPR screen can be summarized in tables to clearly present the identified
hits.

Table 1: Top 10 Sensitizing Gene Knockouts to T-cell Mediated Cytotoxicity
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Gene Symbol Average Log2 Fold o-value False Discovery
Change Rate (FDR)
PTPN2 -2.85 1.2e-8 3.5e-7
SOCS1 -2.51 3.4e-8 8.1e-7
B2M -2.33 9.8e-8 1.9e-6
JAK?2 -2.18 2.1e-7 3.7e-6
STAT1 -2.05 5.6e-7 8.2e-6
IRF1 -1.92 8.9e-7 1.2e-5
NLRC5 -1.87 1.5e-6 1.8e-5
TAP1 -1.75 3.2e-6 3.5e-5
TAP2 -1.68 6.7e-6 6.1e-5
HLA-A -1.59 9.1e-6 7.8e-5

Table 2: Top 10 Resistance-Conferring Gene Knockouts to T-cell Mediated Cytotoxicity
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Gene Symbol Average Log2 Fold o-value False Discovery
Change Rate (FDR)
CD274 (PD-L1) 3.12 8.5e-9 2.1e-7
IDO1 2.89 2.3e-8 5.4e-7
TGFB1 2.67 7.1e-8 1.5e-6
ARG1 2.45 1.8e-7 3.1e-6
FASLG 2.21 4.9e-7 7.5e-6
CTLA4 2.09 7.8e-7 1.1e-5
HAVCR2 (TIM-3) 1.96 1.2e-6 1.5e-5
LAG3 1.84 2.9e-6 3.2e-5
IL10 1.76 5.4e-6 5.3e-5
VISTA 1.65 8.3e-6 7.1e-5

Signaling Pathway Visualization

Understanding the pathways in which the identified hits function is crucial for target validation
and drug development. For instance, several identified sensitizing hits, such as PTPN2 and
SOCS], are negative regulators of the IFN-y signaling pathway, which is critical for anti-tumor
immunity.[5][19][20]
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Simplified IFN-y Signaling Pathway
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Conclusion

CRISPR-Cas9 screening is a robust and high-throughput method for identifying novel
molecular targets in the field of immunotherapy.[21][22] The protocols and data presented in
this application note provide a comprehensive guide for researchers at ImmTher to
systematically uncover genes that modulate the interaction between cancer cells and the
immune system. The identification of both sensitizing and resistance-conferring genes will fuel
the development of innovative therapeutic strategies, ultimately aiming to improve patient
outcomes in cancer treatment.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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